Ac-Atovaquone

Prodrug activation kinetics pH-dependent hydrolysis Drug delivery

Atovaquone is the gold-standard cytochrome bc1 (Complex III) inhibitor for antimalarial drug discovery. With an IC50 of 0.100 nM against both drug-sensitive (D6) and multidrug-resistant (Dd2) P. falciparum strains, it delivers a reproducible benchmark for evaluating novel mitochondrial inhibitors. Its well-characterized Y268S resistance mutation (>1,000-fold IC50 shift) makes it indispensable for resistance-breaking compound validation. Atovaquone occupies the distinct quinol oxidase (Qo) site, yielding resistance profiles fundamentally different from Qi-site inhibitors such as ELQs—a critical advantage for dual-site combination therapy studies. Its high lipophilicity (logP 5.8) and negligible aqueous solubility also position it as an ideal model compound for oral bioavailability formulation development. Cross-species potency across P. falciparum, P. vivax, and P. knowlesi further validates its utility. Procure high-purity atovaquone to ensure experimental reproducibility and benchmark integrity in your antimalarial research.

Molecular Formula C22H19ClO3
Molecular Weight 366.8 g/mol
CAS No. 94015-53-9
Cat. No. B1221203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Atovaquone
CAS94015-53-9
Synonyms2-(4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
566C
566C80
566C80 hydroxynaphthoquinone
Atovaquone
compound 566
hydroxynaphthoquinone 566C80
hydroxynaphthoquinone, 566C80
Mepron
Wellvone
Molecular FormulaC22H19ClO3
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
InChIInChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
InChIKeyBSJMWHQBCZFXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
Practically insol in water.

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Atovaquone: Ester-Acetylated Derivative for Cytochrome bc1 Inhibition in Malaria Research


Ac-Atovaquone (CAS 129700-44-3) is an ester-linked acetyl derivative of atovaquone, a clinically established antimalarial agent belonging to the hydroxynaphthoquinone class . Unlike its parent compound atovaquone (CAS 95233-18-4), which suffers from poor aqueous solubility and consequently low and variable oral bioavailability, Ac-Atovaquone was developed as a prodrug strategy to modulate physicochemical properties while retaining potent inhibitory activity against the parasite mitochondrial cytochrome bc1 complex [1]. Note that CAS 94015-53-9 is the MeSH registry number for atovaquone (undefined stereochemistry) and does not correspond to the acetylated derivative, a critical distinction for procurement [2].

Why Atovaquone Analogs Cannot Substitute for Ac-Atovaquone in Prodrug Research


Atovaquone and its close analogs (e.g., buparvaquone, parvaquone) share a conserved hydroxynaphthoquinone core and inhibit cytochrome bc1 via binding to the Qo site, yet they exhibit substantial differences in solubility, bioavailability, and resistance profiles that preclude simple interchange [1]. The acetyl modification at the 3-hydroxy position of Ac-Atovaquone fundamentally alters its physicochemical properties—specifically hydrolytic stability and solubility—which directly impacts its utility as a prodrug tool compound versus a therapeutic agent . While generic atovaquone is optimized for clinical oral administration (albeit with known bioavailability limitations requiring fatty meal co-administration), Ac-Atovaquone serves as a chemically defined intermediate for studying esterase-mediated activation kinetics and for developing tunable-release prodrug platforms [2]. Substituting unmodified atovaquone or alternative analogs would invalidate experiments designed to interrogate prodrug hydrolysis rates or to calibrate linker-dependent activation profiles.

Quantitative Differentiation of Ac-Atovaquone: Hydrolysis Kinetics and Prodrug Performance


pH-Dependent Hydrolysis Kinetics of Atovaquone Prodrugs: Ac-Atovaquone as a Programmable Activation Scaffold

The acetyl ester linkage in Ac-Atovaquone serves as a hydrolytically cleavable moiety, enabling the compound to function as a prodrug whose activation rate can be systematically characterized and compared across physiological pH conditions. In vitro kinetic studies of structurally analogous atovaquone prodrugs (e.g., ProD 1, a dicarboxylic semi-ester derivative) demonstrate that interconversion half-lives vary dramatically with pH: t1/2 = 11.4 hours in 1N HCl (simulated gastric fluid), 10.9 days at pH 2.2, 24 hours at pH 5.5 (simulated intestinal fluid), and 28.8 hours at pH 7.4 (simulated blood/plasma) [1]. These data establish a class-level benchmark for atovaquone prodrug hydrolysis rates, against which Ac-Atovaquone's activation kinetics can be calibrated. Computational modeling further indicates that prodrug interconversion rates can be 'programmed' based on linker chemistry, with t1/2 values ranging from seconds to years depending on structural modifications [2].

Prodrug activation kinetics pH-dependent hydrolysis Drug delivery

Solubility Enhancement Rationale: Prodrug Derivatization Addresses Atovaquone's Bioavailability Limitation

Atovaquone exhibits poor aqueous solubility, which directly contributes to its low and variable oral bioavailability—typically less than 10% under fasted conditions, with absorption increasing up to 5-fold when co-administered with fatty meals [1]. This physicochemical liability has motivated extensive prodrug development efforts, including sulfonate and carbonate derivatives that demonstrate superior water solubility relative to the parent drug [2]. Ac-Atovaquone, as an acetyl ester derivative, shares this prodrug rationale: esterification of the 3-hydroxy group masks the polar hydroxyl moiety and alters crystal packing, potentially improving solubility characteristics for formulation development. While direct comparative solubility data for Ac-Atovaquone versus atovaquone are not available in primary literature, the class-wide evidence for atovaquone prodrugs establishes a clear solubility advantage over the parent compound [3].

Aqueous solubility Bioavailability Prodrug design

Cytochrome bc1 Inhibition: Preserved Target Engagement Relative to Atovaquone

Ac-Atovaquone retains the core naphthoquinone pharmacophore required for binding to the Qo site of the cytochrome bc1 complex, the validated molecular target responsible for atovaquone's antiparasitic activity . Atovaquone inhibits Plasmodium falciparum cytochrome bc1 with an IC50 of 2.0 nM, while human cytochrome bc1 is inhibited with an IC50 of 460 nM, providing a 230-fold selectivity window that underpins its clinical utility . As an ester prodrug, Ac-Atovaquone is expected to release the active atovaquone moiety upon in vivo esterase-mediated hydrolysis, thereby maintaining the same target engagement profile post-activation. This prodrug approach preserves the validated mechanism of action while offering opportunities to tune pharmacokinetic properties that are unattainable with the parent compound alone [1].

Cytochrome bc1 Mitochondrial electron transport Antimalarial target

Metabolic Stability Contrast: Atovaquone Is Eliminated Unchanged, Whereas Ac-Atovaquone Serves as an Activatable Prodrug

Atovaquone is characterized by remarkable metabolic stability: following oral administration of 14C-labeled atovaquone to healthy subjects, greater than 94% of the dose is recovered as unchanged atovaquone in feces over 21 days, indicating negligible hepatic metabolism and a long elimination half-life of approximately 50–70 hours [1]. In contrast, Ac-Atovaquone is designed to undergo enzymatic or chemical hydrolysis at the ester linkage, releasing the active atovaquone moiety in a temporally and spatially controlled manner. This fundamental difference in metabolic fate—stable parent drug versus activatable prodrug—creates distinct research utilities: atovaquone is suited for studying steady-state pharmacology and resistance emergence, whereas Ac-Atovaquone is optimized for investigating prodrug activation kinetics, tissue-specific esterase activity, and tunable-release formulations [2].

Metabolic stability Prodrug activation Pharmacokinetics

Optimal Research Applications for Ac-Atovaquone Based on Differential Evidence


Prodrug Activation Kinetics and pH-Dependent Hydrolysis Studies

Ac-Atovaquone is ideally suited for in vitro hydrolysis studies across physiologically relevant pH conditions (gastric, intestinal, plasma). Researchers can characterize the acetyl ester cleavage rate under controlled buffer systems and compare activation kinetics against other atovaquone prodrug scaffolds. This application is directly supported by class-level hydrolysis data for analogous prodrugs showing t1/2 values ranging from 11.4 hours (1N HCl) to 28.8 hours (pH 7.4) [1].

Esterase-Mediated Activation in Cellular and Tissue Models

Ac-Atovaquone can be employed as a probe to quantify esterase activity in parasite-infected erythrocytes, hepatocytes, or tissue homogenates. By measuring the rate of atovaquone release and subsequent cytochrome bc1 inhibition, researchers can correlate prodrug activation efficiency with local esterase expression levels. This application leverages the compound's prodrug design and the established bc1 target engagement profile (P. falciparum IC50 = 2.0 nM) .

Comparative Prodrug Formulation Development

As a structurally defined acetyl ester, Ac-Atovaquone serves as a reference compound for developing novel atovaquone prodrugs with alternative linker chemistries (e.g., sulfonate, carbonate, phosphate esters). Researchers can benchmark solubility enhancement, hydrolysis rates, and in vitro antimalarial activity against Ac-Atovaquone to identify optimal prodrug candidates. This application is supported by evidence that prodrug interconversion rates can be 'programmed' based on linker chemistry, with t1/2 values spanning seconds to years [2].

In Vitro Antimalarial Screening with Prodrug Controls

Ac-Atovaquone should be included as a prodrug control in antimalarial screening campaigns, particularly when evaluating compound libraries that contain ester-containing candidates. Its inclusion enables researchers to distinguish between direct bc1 inhibition (atovaquone-like) and prodrug-mediated activation effects. This application draws on the preserved mechanism of action via cytochrome bc1 inhibition and the metabolic stability contrast between Ac-Atovaquone and atovaquone [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Atovaquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.